1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide
CAS No.: 915934-97-3
Cat. No.: VC21518764
Molecular Formula: C15H22N2O4S
Molecular Weight: 326.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 915934-97-3 |
|---|---|
| Molecular Formula | C15H22N2O4S |
| Molecular Weight | 326.4g/mol |
| IUPAC Name | 1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide |
| Standard InChI | InChI=1S/C15H22N2O4S/c1-10-8-13(21-3)14(9-11(10)2)22(19,20)17-6-4-12(5-7-17)15(16)18/h8-9,12H,4-7H2,1-3H3,(H2,16,18) |
| Standard InChI Key | VPNJQOMQJSPLDM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC(CC2)C(=O)N)OC |
| Canonical SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC(CC2)C(=O)N)OC |
Introduction
Structural Characteristics and Classification
Chemical Identity and Classification
1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide belongs to the chemical class of sulfonamides, specifically sulfonylpiperidine derivatives. The compound features a central piperidine ring connected to a 2-methoxy-4,5-dimethylphenyl group via a sulfonyl bridge, with a carboxamide substituent at the 4-position of the piperidine ring. Structurally, it shares similarities with other documented sulfonylpiperidine compounds, particularly those containing methoxy and methyl-substituted aromatic rings .
Key Structural Features
The compound possesses several distinguishing structural elements that contribute to its chemical behavior and potential biological activities:
| Structural Component | Description | Functional Significance |
|---|---|---|
| Piperidine Ring | Six-membered heterocyclic ring containing nitrogen | Provides a basic scaffold; common in bioactive compounds |
| Sulfonyl Group (-SO₂-) | Links the piperidine nitrogen to the aromatic moiety | Contributes to hydrogen bonding capacity; affects electronic distribution |
| 2-Methoxy-4,5-dimethylphenyl | Aromatic ring with methoxy and methyl substituents | Influences lipophilicity, steric properties, and target interactions |
| Carboxamide Group | Amide group at piperidine C-4 position | Provides hydrogen bond donor and acceptor sites |
The positioning of these structural elements creates a unique three-dimensional arrangement that likely determines the compound's physical properties and potential interactions with biological systems.
Physicochemical Properties
Molecular Characteristics
Based on comparative analysis with related compounds, particularly the structurally similar 4-((1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine documented in PubChem, the following molecular characteristics can be inferred :
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Molecular Formula | C₁₅H₂₀N₂O₄S | Calculated from chemical structure |
| Molecular Weight | Approximately 340-350 g/mol | Calculated from atomic composition |
| Topological Polar Surface Area | ~95-105 Ų | Based on oxygen, nitrogen, and sulfur-containing groups |
| Hydrogen Bond Donors | 2 (carboxamide NH₂) | Structural analysis |
| Hydrogen Bond Acceptors | 6 (sulfonyl oxygens, carboxamide oxygen, methoxy oxygen, piperidine nitrogen) | Structural analysis |
Solubility and Partition Characteristics
The compound's solubility profile can be predicted based on its structural features:
| Solubility Parameter | Predicted Characteristics | Structural Determinants |
|---|---|---|
| Aqueous Solubility | Limited to moderate | Presence of polar functional groups (carboxamide) balanced by lipophilic aromatic and alkyl groups |
| Organic Solvent Solubility | Good solubility in polar organic solvents | Presence of both polar and non-polar moieties |
| Partition Coefficient (LogP) | Estimated 2.0-3.0 | Balance of hydrophilic groups (sulfonamide, carboxamide) and lipophilic groups (aromatic ring, methyl substituents) |
The presence of the methoxy group at the 2-position of the phenyl ring likely increases the compound's polarity compared to non-methoxylated analogs, potentially enhancing interactions with polar environments and biological targets.
Synthesis and Preparation
Synthetic Methodology
The synthesis of 1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide would likely employ methodologies similar to those used for related sulfonamide compounds. Analysis of compounds with similar structural features suggests a potential synthetic route :
| Synthetic Stage | Reaction Type | Reagents and Conditions |
|---|---|---|
| Preparation of Sulfonyl Chloride | Chlorosulfonation | 2-Methoxy-4,5-dimethylbenzene with chlorosulfonic acid at controlled temperature |
| Sulfonamide Formation | Nucleophilic Substitution | Reaction of sulfonyl chloride with piperidine-4-carboxylic acid or its ester in presence of base |
| Carboxamide Formation | Amidation | Conversion of carboxylic acid/ester to carboxamide using ammonia or ammonium salts |
Critical Reaction Parameters
The successful synthesis of this compound would require careful control of several reaction parameters:
| Parameter | Optimal Conditions | Rationale |
|---|---|---|
| Temperature | 0-25°C for sulfonylation; ambient to 50°C for amidation | Control of selectivity and minimization of side reactions |
| Solvent System | Dichloromethane or THF for sulfonylation; DMF for amidation | Solubility of reagents and stability of intermediates |
| pH Control | Basic conditions (pH 8-9) | Facilitation of nucleophilic reactions; prevention of sulfonamide hydrolysis |
| Reaction Time | 4-8 hours for sulfonylation; 12-24 hours for amidation | Complete conversion while minimizing degradation |
Structural Analysis and Comparison
Comparison with Structural Analogs
Comparing 1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide with documented structural analogs provides insights into its likely properties :
| Compound | Structural Similarities | Key Differences | Implications |
|---|---|---|---|
| 4-((1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine | 2-Methoxy-4,5-dimethylphenylsulfonyl piperidine core | Contains pyrimidine ring; methoxy linker instead of direct carboxamide | Different hydrogen bonding pattern; potentially different biological target specificity |
Structure-Property Relationships
The specific structural features of 1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide likely influence its properties in the following ways:
| Structural Feature | Property Influence | Mechanism of Influence |
|---|---|---|
| 2-Methoxy Group | Enhanced electron density on aromatic ring; hydrogen bond acceptor capability | Electron-donating effect; available lone pair of electrons |
| 4,5-Dimethyl Substitution | Increased lipophilicity; steric bulk | Hydrophobic interactions; spatial constraints |
| Sulfonamide Linkage | Conformational rigidity; hydrogen bond acceptor | Restricted rotation; available oxygen atoms for hydrogen bonding |
| Piperidine Ring | Conformational flexibility; basic nitrogen | Ring puckering; nitrogen lone pair availability |
| Carboxamide Group | Hydrogen bond donor/acceptor capability; enhanced water interaction | NH₂ and C=O functionalities |
Spectroscopic Characterization
Predicted Spectral Properties
Based on its structural features, 1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide would be expected to exhibit the following spectroscopic characteristics:
| Spectroscopic Technique | Predicted Key Features | Structural Correlation |
|---|---|---|
| ¹H NMR | Signals at δ ~3.8 ppm (methoxy); ~2.2 ppm (methyl groups); 6.5-7.5 ppm (aromatic); 1.5-3.5 ppm (piperidine); ~5.5-7.0 ppm (carboxamide NH₂) | Chemical environments of different protons |
| ¹³C NMR | Signals at δ ~170 ppm (carboxamide C=O); 110-150 ppm (aromatic carbons); ~55 ppm (methoxy carbon); ~20 ppm (methyl carbons); 20-50 ppm (piperidine carbons) | Carbon types and electronic environments |
| Infrared Spectroscopy | Bands at ~3300-3500 cm⁻¹ (N-H stretching); ~1650-1690 cm⁻¹ (C=O stretching); ~1140-1160 cm⁻¹ and ~1300-1350 cm⁻¹ (S=O stretching) | Functional group vibrations |
| Mass Spectrometry | Molecular ion corresponding to MW; fragments from SO₂ loss, carboxamide cleavage, and piperidine ring opening | Fragmentation pattern based on bond strengths |
Analytical Considerations
For identification and purity assessment of 1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide, the following analytical strategies would be recommended:
| Analytical Consideration | Recommended Approach | Rationale |
|---|---|---|
| Chromatographic Purity | Reverse-phase HPLC with UV detection at 254 nm | Good separation of sulfonamide compounds; UV absorption by aromatic ring |
| Structure Confirmation | 2D NMR techniques (HSQC, HMBC, COSY) | Unambiguous assignment of all protons and carbons; confirmation of connectivity |
| Sample Preparation | Solution in deuterated DMSO or chloroform for NMR | Good solubility; minimal interference with spectral regions of interest |
| Purity Standards | ≥95% for research applications; ≥98% for biological testing | Ensure reliable and reproducible results |
| Potential Activity | Structural Basis | Comparison with Known Compounds |
|---|---|---|
| Enzyme Inhibition | Sulfonamide group capable of mimicking transition states or substrate binding | Sulfonamides are known enzyme inhibitors, particularly of hydrolases |
| Receptor Modulation | Piperidine ring common in neuroreceptor ligands | Many CNS-active drugs contain piperidine scaffolds |
| Anti-inflammatory Activity | Sulfonamide-containing compounds often show anti-inflammatory properties | Structural similarity to known anti-inflammatory agents |
| Antimicrobial Potential | Sulfonamides have historical significance as antimicrobial agents | Classic sulfonamide antibiotics target folate synthesis |
Research Applications
The compound could serve several research purposes:
| Research Area | Potential Application | Research Value |
|---|---|---|
| Medicinal Chemistry | Building block for drug discovery | Scaffold for derivative synthesis and structure-activity relationship studies |
| Chemical Biology | Probe for biological targets | Investigation of sulfonamide-target interactions |
| Synthetic Methodology | Model compound for reaction development | Testing ground for new synthetic transformations |
| Material Science | Component in specialized polymers or materials | Exploitation of sulfonamide reactivity and properties |
Computational Insights
Molecular Modeling Predictions
Computational approaches can provide valuable insights into the properties and behavior of 1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide:
| Computational Method | Predicted Information | Research Relevance |
|---|---|---|
| Molecular Mechanics | Preferred conformations and energy barriers | Understanding molecular flexibility and potential binding modes |
| Density Functional Theory | Electronic structure and charge distribution | Prediction of reactivity and intermolecular interactions |
| Molecular Docking | Potential binding interactions with biological targets | Hypothesis generation for biological activity |
| ADME Prediction | Absorption, distribution, metabolism, excretion profiles | Early assessment of drug-like properties |
Predicted Pharmacological Parameters
Based on computational models and structural features, the following pharmacological parameters can be estimated:
| Parameter | Predicted Value | Predictive Basis |
|---|---|---|
| Blood-Brain Barrier Penetration | Limited | Polar surface area >90 Ų suggests limited CNS penetration |
| Oral Bioavailability | Moderate | Molecular weight <500; LogP 2-3; hydrogen bond donors <5 |
| Metabolic Stability | Moderate | Susceptibility to phase I metabolism (oxidation of methoxy group) and phase II metabolism (conjugation of carboxamide) |
| Protein Binding | Moderate to high | Presence of both lipophilic and hydrogen-bonding moieties |
Future Research Directions
Synthetic Optimization
Future research could focus on optimizing the synthesis of 1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide:
| Research Focus | Approach | Expected Outcome |
|---|---|---|
| Green Chemistry Methods | Use of environmentally friendly solvents and reagents | More sustainable synthesis with reduced environmental impact |
| One-Pot Procedures | Development of multi-step transformations without intermediate isolation | Improved efficiency and yield |
| Catalytic Methods | Application of transition metal or organocatalysis | Enhanced selectivity and milder reaction conditions |
| Flow Chemistry | Continuous flow processes for key transformations | Scalability and improved process control |
Structure-Activity Relationship Studies
Systematic modification of the 1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide scaffold could yield valuable structure-activity insights:
| Modification Site | Potential Variations | Investigation Purpose |
|---|---|---|
| Methoxy Position | Vary position on aromatic ring; replace with other alkoxy groups | Effect on electronic distribution and target binding |
| Methyl Substituents | Vary number, position, or replace with other groups (e.g., halogens) | Impact on lipophilicity and steric factors |
| Piperidine Ring | Replace with other heterocycles (morpholine, piperazine) | Role of ring size and additional heteroatoms |
| Carboxamide Group | Modify to other amides, esters, or acids | Importance of hydrogen bonding pattern |
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